molecular formula C22H30N4O2S B11649221 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide

4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide

Cat. No.: B11649221
M. Wt: 414.6 g/mol
InChI Key: KTKPQGVWFKTRKY-UHFFFAOYSA-N
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Description

4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used .

Scientific Research Applications

4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, coatings, or chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide
  • 4-[(2,2-dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid ethyl ester
  • Methyl 2,4-dioxo-4-phenylbutanoate

Uniqueness

4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H30N4O2S

Molecular Weight

414.6 g/mol

IUPAC Name

N-ethyl-4-[2-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]ethyl]piperazine-1-carbothioamide

InChI

InChI=1S/C22H30N4O2S/c1-2-24-22(29)26-12-10-25(11-13-26)9-8-23-16-19-20(27)14-18(15-21(19)28)17-6-4-3-5-7-17/h3-7,16,18,27H,2,8-15H2,1H3,(H,24,29)

InChI Key

KTKPQGVWFKTRKY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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